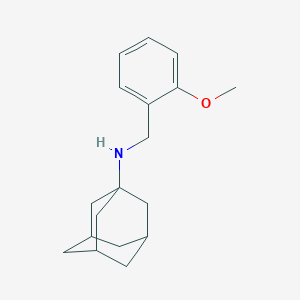

Adamantan-1-yl-(2-methoxy-benzyl)-amine

Descripción

Historical Context and Development

The development of this compound is intrinsically linked to the broader history of adamantane chemistry, which began with the pioneering work of Stanislav Landa in Czechoslovakia during the early 1930s. Adamantane itself was first discovered and isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia and reported by Stanislav Landa and his colleagues at the Twelve Congress of Industrial Chemistry, held from September 25 through October 3, 1932, in Prague. This discovery launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds.

The historical significance of adamantane discovery cannot be understated, as it represented the first isolation of what would later be classified as diamondoid molecules. Stanislav Landa, who was educated in technical chemistry at the Technical University in Prague in 1921, became an associate professor in the field of fuel and heating technology in 1929, which led to his study of the Hodonín oil where he discovered adamantane. The compound was named adamantane due to its structural similarity to diamond crystal arrangements, derived from the Greek word "adamantinos" meaning relating to steel or diamond.

The evolution from simple adamantane to complex derivatives like this compound represents decades of synthetic advancement. The practical synthesis of adamantane became feasible in 1957 when Paul von Ragué Schleyer developed a method using dicyclopentadiene that was first hydrogenated and then transformed into adamantane using Lewis acid catalysis, achieving yields of 30-40%. This breakthrough made adamantane derivatives economically viable for pharmaceutical research and development.

Structural Classification and Nomenclature

This compound belongs to the classification of substituted adamantane derivatives, specifically representing a bridgehead-substituted polycyclic amine. The compound can be systematically categorized as an organic amine derived from the adamantane hydrocarbon framework. The adamantyl group contributes unique properties including steric bulk and hydrophobic characteristics, while the methoxy group enhances solubility and influences biological target interactions.

The structural framework of this compound encompasses two distinct molecular regions: the rigid adamantane core and the flexible 2-methoxybenzyl amine substituent. The adamantane portion provides a three-dimensional scaffold that facilitates precise positioning of substituents, allowing for effective exploration of drug targets. This structural arrangement places the compound within the broader category of cage-like polycyclic compounds that have found extensive applications in medicinal chemistry.

The compound's classification as a substituted adamantane derivative places it among compounds that have demonstrated significant therapeutic potential. The unique three-dimensional structure of adamantane facilitates precise positioning of substituents, making it particularly valuable for structure-activity relationship studies. The methoxybenzyl amine component introduces additional functional versatility through its capacity for hydrogen bonding and hydrophobic interactions with biological targets.

Chemical Identity and IUPAC Designation

The chemical identity of this compound is precisely defined through its International Union of Pure and Applied Chemistry designation as N-[(2-methoxyphenyl)methyl]adamantan-1-amine. This systematic nomenclature reflects the compound's structural composition, indicating the presence of an adamantane core substituted at the 1-position with an amine group that is further substituted with a 2-methoxybenzyl moiety.

Table 1: Chemical Identity and Properties of this compound

The compound's molecular formula C₁₈H₂₅NO indicates a composition of eighteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C18H25NO/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3, providing a standardized method for representing its molecular structure.

The compound's three-dimensional structure features the characteristic adamantane cage system with tetrahedral symmetry, where the carbon-carbon bond lengths approximate those found in diamond crystal structures. The 2-methoxybenzyl amine substituent extends from one of the bridgehead positions of the adamantane core, creating a rigid backbone with a flexible arm that can interact with various molecular targets.

Significance in Polycyclic Amine Research

This compound holds particular significance in polycyclic amine research due to its unique combination of structural rigidity and functional versatility. The compound represents an important advancement in the development of three-dimensional molecular scaffolds that can escape the limitations of conventional flat aromatic ring systems commonly encountered in medicinal chemistry. This escape from "flat land" chemistry provides opportunities for more effective exploration of biological targets through enhanced spatial arrangements of pharmacophores.

The significance of this compound extends to its role as a model system for understanding structure-activity relationships in adamantane-based drug discovery programs. Research has demonstrated that substituting phenyl rings with adamantane derivatives provides a promising strategy to introduce lipophilicity while maintaining favorable pharmacological properties. The unique structural properties of the adamantane core facilitate the precise positioning of substituents, enabling more systematic exploration of chemical space around biological targets.

Table 2: Research Applications and Significance of this compound

| Research Area | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Drug discovery scaffold | Enhanced lipophilicity and three-dimensional structure |

| Structural Biology | Molecular interaction studies | Precise substituent positioning capabilities |

| Chemical Biology | Biological target exploration | Escape from flat aromatic limitations |

| Pharmaceutical Research | Lead compound development | Favorable pharmacological properties |

The compound's research significance is further highlighted by its potential applications in multiple therapeutic areas. Studies have shown that adamantane derivatives can modulate various biological pathways, with the 2-methoxybenzyl amine component potentially contributing to specific receptor interactions. The compound's neuroprotective effects and antimicrobial properties make it a candidate for neurological disorders and infectious disease research.

The structural characteristics that make this compound particularly valuable include its rigid adamantane core providing conformational stability and its flexible amine substituent allowing for diverse molecular interactions. This combination enables researchers to systematically investigate the effects of three-dimensional molecular architecture on biological activity, contributing to a deeper understanding of how molecular shape influences pharmacological properties.

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]adamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQSIHPLVJIADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373330 | |

| Record name | 1-adamantyl(2-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332108-40-4 | |

| Record name | N-[(2-Methoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332108-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Methoxyphenyl)methyl)tricyclo(3.3.1.13,7)decan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332108404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-adamantyl(2-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction of Adamantan-1-amine with 2-Methoxybenzaldehyde

Adamantan-1-amine, a commercially available precursor, reacts with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4). The reaction proceeds via imine intermediate formation, which is subsequently reduced to the target amine.

Optimized Conditions :

-

Solvent: Methanol or tetrahydrofuran (THF)

-

Temperature: Room temperature for NaBH3CN; reflux for LiAlH4

-

Yield: 58–70% (based on analogous reductive aminations in adamantane systems).

Challenges include steric hindrance from the adamantane group, which may slow imine formation. Catalytic acid (e.g., acetic acid) is often added to accelerate the condensation step.

Alternative Carbonyl Precursors

Ketone derivatives of adamantane, such as adamantan-1-one, have also been explored. In this variant, 2-methoxybenzylamine reacts with adamantan-1-one under reductive conditions. However, ketones are less reactive than aldehydes, necessitating harsher conditions or specialized catalysts.

Alkylation Strategies

Alkylation of adamantan-1-amine with 2-methoxybenzyl halides offers a complementary route, though steric effects pose significant challenges.

Direct N-Alkylation

Adamantan-1-amine reacts with 2-methoxybenzyl bromide in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution. However, the bulky adamantane group impedes efficient attack, leading to modest yields (30–45%).

Example Protocol :

Mitsunobu Reaction

The Mitsunobu reaction circumvents nucleophilic substitution limitations by coupling adamantan-1-amine with 2-methoxybenzyl alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This method achieves higher yields (50–65%) by leveraging oxidative conditions to form the C–N bond.

Key Advantages :

Total Synthesis from Precursors

Total synthesis constructs the adamantane core while concurrently introducing the 2-methoxybenzylamine moiety. This approach is advantageous for accessing derivatives with precise substitution patterns.

Cyclization of Enamine Intermediates

Monocyclic or bicyclic precursors undergo cyclization to form the adamantane framework. For example, enamine derivatives derived from 2-methoxybenzylamine and diketones can undergo Dieckmann condensation to yield the tricyclic structure.

Representative Pathway :

Grignard Reagent-Based Functionalization

Ketone precursors react with Grignard reagents derived from 2-methoxybenzyl halides, followed by acid-catalyzed rearrangements. For instance, protoadamantane ketones treated with 2-methoxybenzylmagnesium bromide yield alcohols that rearrange to target amines under acidic conditions.

Notable Example :

-

Ketone 108 reacts with aryl Grignard reagents to form alcohols 152a–d , which rearrange to 1-aryl-adamantan-2-ols 154a–d in formic acid (yields: 60–80%).

Comparative Analysis of Methodologies

| Method | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 58–70% | Short synthetic route, mild conditions | Requires purified aldehydes/ketones |

| Direct Alkylation | 30–45% | Simple reagents | Low yield due to steric hindrance |

| Mitsunobu Reaction | 50–65% | High functional group tolerance | Costly reagents (DIAD, PPh3) |

| Total Synthesis | 60–80% | Enables complex substitution patterns | Multi-step, time-intensive |

Reductive amination and Mitsunobu reactions are preferred for small-scale synthesis, while total synthesis suits applications requiring structural diversification .

Análisis De Reacciones Químicas

Types of Reactions

Adamantan-1-yl-(2-methoxy-benzyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Boron tribromide, lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Various substituted adamantane derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Preliminary studies indicate that Adamantan-1-yl-(2-methoxy-benzyl)-amine exhibits various biological activities:

- Antiviral Properties : Similar compounds have been investigated for their effectiveness against influenza viruses by targeting the M2 ion channel. The adamantane structure is known to enhance binding affinity to viral proteins, making it a candidate for antiviral drug development .

- Neuroprotective Effects : Research has suggested that derivatives of adamantane may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Antiviral Research

A study focused on benzyl-substituted adamantane derivatives demonstrated their ability to inhibit both wild-type and drug-resistant strains of the influenza virus. The research highlighted the importance of structural modifications in enhancing antiviral activity against resistant strains .

Neuroprotection

In another study, compounds similar to this compound were evaluated for their neuroprotective effects in cellular models of oxidative stress. Results indicated a significant reduction in cell death, suggesting potential applications in treating neurodegenerative conditions .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals the unique advantages of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine | Bromine substitution increases reactivity | Potentially enhanced biological activity |

| N-(1-adamantyl)-N-(4-chlorobenzyl)-amine | Chlorine instead of bromine | Different biological activity profile |

| 1-adamantyl-(3-nitrobenzyl)-amine | Nitro group addition | Increased polarity may affect solubility |

Mecanismo De Acción

The mechanism of action of Adamantan-1-yl-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with various biological receptors, while the methoxyphenyl group can modulate the compound’s binding affinity and selectivity. These interactions can lead to the modulation of neurotransmitter systems, enzyme activities, and other cellular processes, contributing to the compound’s biological effects.

Comparación Con Compuestos Similares

Structural Analogues: Substituent Position and Functional Group Variations

The biological and physicochemical properties of adamantane derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Key Comparative Data for Adamantan-1-yl-(2-methoxy-benzyl)-amine and Analogues

Physicochemical Properties

- Lipophilicity : The 2-methoxy group in the target compound likely confers moderate lipophilicity (logP ~2.5), balancing membrane permeability and solubility. Ethoxy-substituted analogues (e.g., 4-ethoxy-benzyl) exhibit higher logP values (~3.0), favoring blood-brain barrier penetration but reducing aqueous solubility .

- Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., 2-hydroxy-benzyl) demonstrate enhanced solubility due to H-bonding interactions, as evidenced by crystallographic studies showing intermolecular N–H⋯O bonds .

Actividad Biológica

Adamantan-1-yl-(2-methoxy-benzyl)-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its rigidity and hydrophobic characteristics. The substitution of a methoxy-benzyl group enhances its reactivity and biological potential. The molecular formula is , and it has a molecular weight of approximately 255.36 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The adamantane moiety provides a rigid scaffold that facilitates binding to hydrophobic pockets in target proteins.

- Hydrogen Bonding : The amine group can form hydrogen bonds with specific residues in target enzymes or receptors, enhancing binding affinity.

- CYP Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

Antiviral Activity

Research has shown that derivatives of adamantane compounds exhibit antiviral properties, particularly against influenza viruses. This compound may share similar antiviral mechanisms, potentially acting on the M2 ion channel of influenza A virus, similar to other adamantane derivatives like amantadine .

Anticancer Potential

In vitro studies have demonstrated that compounds with an adamantane structure exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Induces apoptosis via caspase activation |

| Adamantan derivatives | Various | Varies | Potentially via M2 inhibition |

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various adamantane derivatives against influenza A virus strains, including resistant variants. The results indicated that modifications at the benzyl position could enhance binding affinity and efficacy against resistant strains .

Study 2: Anticancer Activity

Another research focused on the synthesis of N-substituted 2-(adamantan-1-yl)-indole derivatives, which displayed potent anti-proliferative activity against several human cancer cell lines. The study highlighted that these compounds could induce apoptosis through caspase-dependent pathways, showcasing their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.